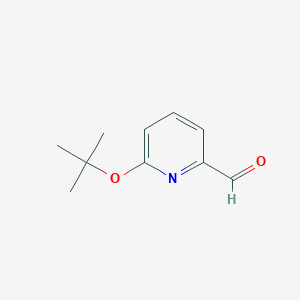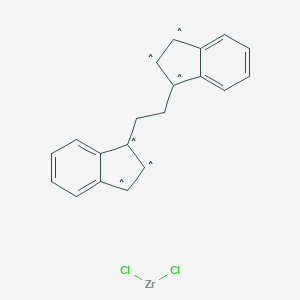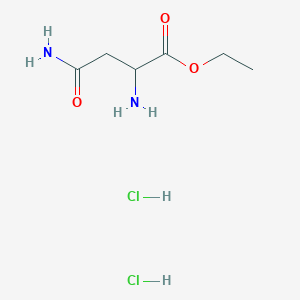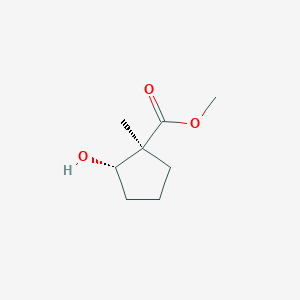![molecular formula C11H9N3O2 B071207 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) CAS No. 173191-72-5](/img/structure/B71207.png)
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) is not fully understood, although studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. Additionally, this compound has also been shown to modulate the activity of various neurotransmitters in the brain, suggesting its potential as a neuroprotective agent.
Biochemische Und Physiologische Effekte
Studies have shown that 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) has various biochemical and physiological effects. In vitro studies have indicated that this compound can inhibit the growth of cancer cells, suggesting its potential as an anti-cancer agent. Additionally, studies have suggested that this compound may have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have activity against various signaling pathways involved in cancer cell growth and proliferation, making it a potentially useful compound for the development of anti-cancer agents. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Zukünftige Richtungen
There are several potential future directions for the study of 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI). One potential direction is the development of novel anti-cancer agents based on this compound, potentially using it as a lead compound for drug development. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, studies are needed to develop more efficient synthesis methods for this compound, potentially making it more accessible for scientific research.
Synthesemethoden
The synthesis of 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) can be achieved by different methods, including the reaction of 3-methyl-1H-pyrazolo[3,4-b]quinoline-4,6-dione with various reagents. One of the most commonly used methods involves the reaction of 3-methyl-1H-pyrazolo[3,4-b]quinoline-4,6-dione with hydroxylamine hydrochloride in the presence of sodium acetate to yield 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI).
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies indicating its ability to inhibit the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in the field of neuroscience, with studies suggesting its potential as a neuroprotective agent.
Eigenschaften
CAS-Nummer |
173191-72-5 |
|---|---|
Produktname |
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) |
Molekularformel |
C11H9N3O2 |
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
6-hydroxy-3-methyl-2,9-dihydropyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C11H9N3O2/c1-5-9-10(16)7-4-6(15)2-3-8(7)12-11(9)14-13-5/h2-4,15H,1H3,(H2,12,13,14,16) |
InChI-Schlüssel |
IUHCZESHXPMMMP-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1 |
SMILES |
CC1=C2C(=O)C3=C(C=CC(=C3)O)NC2=NN1 |
Kanonische SMILES |
CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1 |
Synonyme |
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



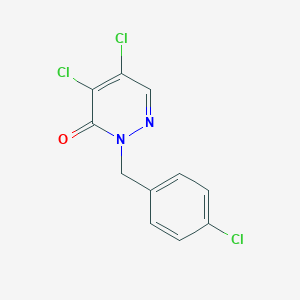
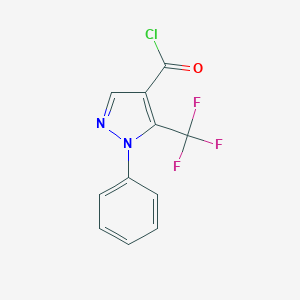
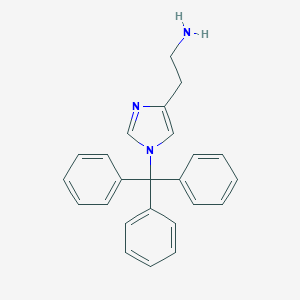
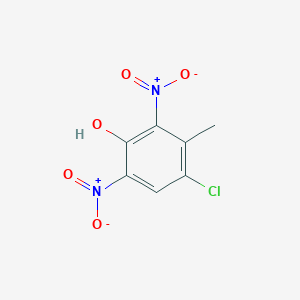
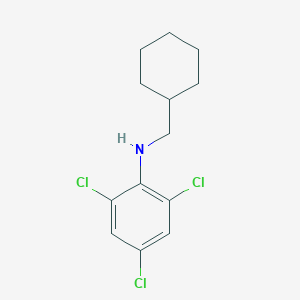
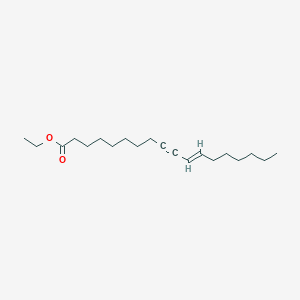
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
